molecular formula C12H11N3O3 B15054845 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid

Katalognummer: B15054845
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: FCKPCKXMZQVQRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable pyridine derivative, the pyrimidine ring can be constructed through cyclization reactions.

    Functional Group Modifications: Introduction of the methyl and oxo groups can be achieved through selective oxidation and methylation reactions.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)propanoic acid
  • 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)butanoic acid

Uniqueness

2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is unique due to its specific structural features, such as the acetic acid moiety, which may confer distinct biological activities compared to its analogs.

Eigenschaften

Molekularformel

C12H11N3O3

Molekulargewicht

245.23 g/mol

IUPAC-Name

2-(2-methyl-6-oxo-4-pyridin-3-ylpyrimidin-1-yl)acetic acid

InChI

InChI=1S/C12H11N3O3/c1-8-14-10(9-3-2-4-13-6-9)5-11(16)15(8)7-12(17)18/h2-6H,7H2,1H3,(H,17,18)

InChI-Schlüssel

FCKPCKXMZQVQRD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=O)N1CC(=O)O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.